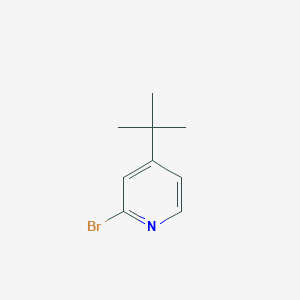

2-Bromo-4-(tert-butyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOACEYFXFYWUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525487 | |

| Record name | 2-Bromo-4-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-34-1 | |

| Record name | 2-Bromo-4-tert-butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)pyridine

CAS Number: 50488-34-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-(tert-butyl)pyridine, a key heterocyclic building block in modern organic synthesis. This document outlines its physicochemical properties, detailed synthesis and reaction protocols, safety information, and spectroscopic profile, with a focus on its application in the development of complex molecules for the pharmaceutical and agrochemical industries.

Physicochemical and Safety Data

This compound is a substituted pyridine derivative valued for its specific reactivity. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling and substitution reactions, while the bulky tert-butyl group at the 4-position provides steric influence and enhances solubility in organic solvents.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50488-34-1 | [1] |

| Molecular Formula | C₉H₁₂BrN | [2] |

| Molecular Weight | 214.10 g/mol | [3] |

| Physical Form | Colorless to light yellow liquid or solid | [1][3] |

| Boiling Point | 243.6 °C at 760 mmHg | [4][5] |

| Density | 1.293 g/cm³ | [4][5] |

| Storage Temperature | 2-8 °C, under inert atmosphere |[1] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the directed ortho-metalation of 4-tert-butylpyridine followed by bromination. Another prominent method is the Sandmeyer-like diazotization of 2-amino-4-(tert-butyl)pyridine.[7]

Experimental Protocol: Synthesis via Directed Lithiation and Bromination

This protocol details a laboratory procedure for synthesizing the title compound from 4-tert-butylpyridine.[2]

Reagents:

-

4-tert-butylpyridine

-

2-(Dimethylamino)ethanol

-

n-Butyllithium (in hexanes)

-

1,2-Dibromoethane (or another suitable bromine source like CBr₄)

-

Heptane (anhydrous)

-

Diethyl ether

-

Water, Brine, Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous heptane in a flask cooled in an ice bath.

-

Slowly add n-butyllithium (2.0 eq) via syringe. Stir the mixture at low temperature for 30 minutes.

-

Slowly add 4-tert-butylpyridine (1.0 eq) via syringe. Stir the resulting orange-colored solution at low temperature for 1 hour.

-

Cool the solution in an isopropanol/dry ice bath.

-

In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous heptane and cool it in an ice bath.

-

Slowly add the pre-cooled brominating agent solution to the reaction mixture via cannula. A brown, non-homogeneous mixture will form.

-

Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.

-

Extract the mixture twice with diethyl ether.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using 10-20% ethyl acetate in heptane as eluent) to yield this compound.[2]

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically used for its direct biological activity but as a crucial intermediate for building more complex molecular architectures.[3] Its primary value lies in the reactivity of the C-Br bond at the 2-position, which is activated for two major classes of reactions essential in medicinal chemistry.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the bromide by various nucleophiles (e.g., amines, thiols) to form 2-substituted pyridine derivatives.[7]

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are fundamental for assembling the core structures of many active pharmaceutical ingredients (APIs).[3][7]

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative starting point for coupling an arylboronic acid with this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1–1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[8]

-

Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 eq)[8]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)[8]

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[8]

-

Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion (monitor by TLC or LC-MS).[8]

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[8]

-

Filter, concentrate, and purify the crude product by column chromatography.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its spectroscopic data can be reliably predicted based on its structure and data from analogous compounds like 2-bromo-4-methylpyridine.[9] This predictive analysis is a crucial tool for researchers in characterizing their reaction products.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the pyridine ring protons at positions 3, 5, and 6. The H-6 proton is expected to be the most downfield. - A sharp singlet in the aliphatic region (approx. 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | - Five signals for the pyridine ring carbons. The carbon attached to the bromine (C-2) will be significantly downfield (approx. 140-145 ppm). - Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon signal. |

| IR Spectroscopy | - Aromatic C-H stretching: ~3000-3100 cm⁻¹ - Aliphatic C-H stretching: ~2850-3000 cm⁻¹ - C=N and C=C stretching (pyridine ring): ~1550-1610 cm⁻¹ - C-Br stretching: ~900-1100 cm⁻¹ |

| Mass Spectrometry (EI) | - A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity, due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). - A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4,4'-Di-tert-butyl-2,2'-bipyridyl | C18H24N2 | CID 4249187 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-4-(tert-butyl)pyridine molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-(tert-butyl)pyridine

This technical guide provides essential information on the chemical properties and synthesis of this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development and material science.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C9H12BrN[1][2][3][4][5] |

| Molecular Weight | 214.1 g/mol [1][3] |

| CAS Number | 50488-34-1[1] |

| Boiling Point | 243.6°C at 760 mmHg[1][2][4][5] |

| Density | 1.293 g/cm³[1][2][4][5] |

| Flash Point | 101.1°C[1][2][5] |

Synthesis Protocol: Direct Halogenation

A primary method for the synthesis of this compound is through the direct halogenation of 4-(tert-butyl)pyridine.[1] This electrophilic substitution reaction introduces a bromine atom onto the pyridine ring. The tert-butyl group influences the regioselectivity of this reaction.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, a solution of 4-tert-butylpyridine is prepared using a suitable solvent, such as heptane.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen) and at a controlled temperature (e.g., in an ice bath), a solution of butyllithium in hexane is slowly added to a stirred solution of 2-(dimethylamino)ethanol in heptane. This mixture is stirred for approximately 30 minutes at a low temperature.

-

Addition of Starting Material: 4-tert-butylpyridine is then slowly introduced into the reaction mixture via a syringe. The mixture is stirred for an additional hour at a low temperature, during which an orange-colored solution typically forms.

-

Bromination: A brominating agent, such as elemental bromine (Br2), is then added to the reaction mixture. This step is often performed in the presence of a Lewis acid catalyst and may require elevated temperatures to proceed efficiently.

-

Quenching and Extraction: Upon completion of the reaction, the mixture is carefully quenched. The organic product is then extracted using an appropriate solvent.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography, to isolate the this compound isomer.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via direct halogenation.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 50488-34-1 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 50488-34-1 [chemicalbook.com]

- 4. This compound | CAS#:50488-34-1 | Chemsrc [chemsrc.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-(tert-butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(tert-butyl)pyridine is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive bromo-functionalized pyridine ring with a sterically bulky tert-butyl group, make it a valuable building block for creating novel compounds with diverse biological activities. A thorough understanding of its physical properties is paramount for its effective use in chemical synthesis, process development, and formulation. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 50488-34-1 | [1][2][3] |

| Molecular Formula | C₉H₁₂BrN | [1][2] |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 243.6 °C at 760 mmHg | [2][3] |

| Density | 1.293 g/cm³ | [2][3][5] |

| Melting Point | Not Applicable (Liquid at room temperature) | [2] |

| Solubility | No quantitative data available; expected to be soluble in organic solvents. | [3] |

| Flash Point | 101.1 °C | [2][3] |

| Refractive Index | 1.521 (Predicted) | [3] |

| pKa | 1.50 ± 0.10 (Predicted) |

Experimental Protocols

Accurate determination of physical properties is essential for compound characterization and process optimization. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination capability

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., silicone oil)

Procedure:

-

A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heat transfer fluid.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by the mass/volume method.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath for temperature control

-

Graduated cylinder (for mass/volume method)

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The density is calculated using the formula: Density = Mass of sample / Volume of pycnometer.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, acetone, dimethylformamide, dimethyl sulfoxide).

Procedure:

-

Approximately 0.1 mL of this compound is added to a test tube.

-

To this, 1 mL of the chosen solvent is added in portions.

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The mixture is visually inspected for homogeneity. A clear, single-phase solution indicates solubility. The formation of a cloudy mixture, separate layers, or the presence of undissolved droplets indicates insolubility or partial solubility.

-

The process is repeated for each solvent. Observations are recorded as soluble, partially soluble, or insoluble.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.

Caption: Workflow for the physical characterization of this compound.

This structured approach ensures that all critical physical properties are accurately determined and documented, providing a solid foundation for the successful application of this compound in research and development.

References

2-Bromo-4-(tert-butyl)pyridine structural information and NMR data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, nuclear magnetic resonance (NMR) data, and a detailed experimental protocol for the synthesis of 2-Bromo-4-(tert-butyl)pyridine. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.

Structural and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₁₂BrN.[1][2] Its structural and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| CAS Number | 50488-34-1 |

| Appearance | Colorless to light yellow liquid or solid |

| Density | 1.293 g/cm³[2] |

| Boiling Point | 243.6 °C at 760 mmHg[2] |

| SMILES | CC(C)(C)c1ccnc(Br)c1 |

Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~7.3 | dd | J ≈ 5.0, 1.5 |

| H-5 | ~7.5 | d | J ≈ 1.5 |

| H-6 | ~8.2 | d | J ≈ 5.0 |

| -C(CH₃)₃ | ~1.3 | s | - |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals for the five distinct carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~142 |

| C-3 | ~125 |

| C-4 | ~160 |

| C-5 | ~121 |

| C-6 | ~150 |

| -C(CH₃)₃ | ~35 |

| -C(CH₃)₃ | ~30 |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is through the ortho-lithiation of 4-(tert-butyl)pyridine followed by bromination. The following protocol is a detailed methodology for this synthesis.[1]

Materials and Reagents:

-

4-(tert-butyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of 4-(tert-butyl)pyridine in anhydrous diethyl ether under an inert atmosphere.

-

Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Bromination: A solution of 1,2-dibromoethane in anhydrous diethyl ether is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 1-2 hours at the same temperature.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the key structural features of this compound and their expected NMR spectroscopic signatures.

Caption: Correlation of molecular structure with NMR signals.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(tert-butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-bromo-4-(tert-butyl)pyridine from 4-tert-butylpyridine. This key intermediate is valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, owing to its unique combination of steric and electronic properties. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions and nucleophilic substitutions.

Synthetic Strategies

Two primary strategies are employed for the synthesis of this compound: direct electrophilic bromination and a two-step process involving the formation of a pyridine N-oxide intermediate.

1. Direct Electrophilic Aromatic Bromination:

This approach involves the direct reaction of 4-tert-butylpyridine with a brominating agent. Pyridine is an electron-deficient aromatic system, which deactivates the ring towards electrophilic attack. Therefore, this reaction typically requires a catalyst and/or harsh reaction conditions to proceed. Common brominating agents for this transformation include elemental bromine (Br₂) in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS).

The regioselectivity of the direct bromination is influenced by both steric and electronic factors. The bulky tert-butyl group at the 4-position sterically hinders the adjacent 3- and 5-positions, thereby favoring substitution at the 2- and 6-positions. Electronically, the nitrogen atom deactivates the entire ring, but the effect is most pronounced at the 2- and 4-positions. The interplay of these effects can lead to a mixture of products, and careful optimization of reaction conditions is crucial to achieve high selectivity for the desired 2-bromo isomer.

2. Bromination via Pyridine N-Oxide Intermediate:

A more regioselective and often higher-yielding approach involves the initial oxidation of 4-tert-butylpyridine to its corresponding N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the 2- and 4-positions. Subsequent bromination of the N-oxide, followed by deoxygenation, affords the desired this compound. This method offers better control over the reaction and generally provides a cleaner product profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthetic routes to this compound.

| Parameter | Direct Bromination (via Lithiation) | Bromination via N-Oxide |

| Starting Material | 4-tert-Butylpyridine | 4-tert-Butylpyridine |

| Key Reagents | n-Butyl lithium, 1,2-dibromoethane | m-CPBA or H₂O₂/AcOH, POCl₃/PBr₃ or other brominating agents |

| Yield | 28%[1] | Generally high (specific yield not reported in literature) |

| Purity | Requires chromatographic purification[1] | Generally high, may require purification |

| Reaction Conditions | Low temperature (-78 °C to rt)[1] | Oxidation: rt to reflux; Bromination/Deoxygenation: Varies |

| Key Advantages | Single operational step from activated intermediate | High regioselectivity, milder conditions for bromination |

| Key Disadvantages | Use of pyrophoric and moisture-sensitive reagents, moderate yield | Two-step process |

Experimental Protocols

Method 1: Synthesis of this compound via N-Oxide

This protocol is a representative procedure based on established methods for the N-oxidation of pyridines and subsequent bromination.

Step 1: Synthesis of 4-(tert-butyl)pyridine-N-oxide

-

Materials: 4-tert-butylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-tert-butylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(tert-butyl)pyridine-N-oxide as a solid. The product can be further purified by recrystallization if necessary.

-

Step 2: Synthesis of this compound

-

Materials: 4-(tert-butyl)pyridine-N-oxide, phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide salt.

-

Procedure:

-

Place 4-(tert-butyl)pyridine-N-oxide (1.0 eq) in a round-bottom flask.

-

Carefully add phosphorus oxybromide (POBr₃) (1.2 eq) at 0 °C.

-

Slowly warm the reaction mixture to 80-90 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide to pH > 8.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Signaling Pathways & Experimental Workflows

Caption: Mechanism of electrophilic bromination on the activated pyridine N-oxide ring.

Caption: Overall experimental workflow for the synthesis via the N-oxide route.

References

An In-depth Technical Guide to the Electrophilic Bromination of 4-(tert-butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 4-(tert-butyl)pyridine, a key transformation in the synthesis of functionalized pyridine derivatives for applications in pharmaceuticals, agrochemicals, and materials science. This document details the underlying principles of pyridine reactivity, strategies to overcome its inherent low reactivity towards electrophiles, and available experimental methodologies.

Introduction: The Challenge of Pyridine Bromination

Pyridine, an electron-deficient heteroaromatic system, presents a significant challenge for direct electrophilic aromatic substitution (EAS) reactions such as bromination. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the electronegativity of the nitrogen deactivates the aromatic ring towards electrophilic attack. Reactions typically require harsh conditions and often result in substitution primarily at the 3-position.

The presence of a tert-butyl group at the 4-position of the pyridine ring introduces both electronic and steric factors that influence the regiochemical outcome of bromination. The tert-butyl group is an electron-donating group through induction, which slightly activates the ring compared to unsubstituted pyridine. However, its significant steric bulk hinders electrophilic attack at the adjacent 3- and 5-positions.

Strategies for the Bromination of 4-(tert-butyl)pyridine

Two primary strategies are employed for the bromination of 4-(tert-butyl)pyridine: direct electrophilic bromination under forcing conditions and a two-step sequence involving the activation of the pyridine ring via N-oxide formation.

Direct Electrophilic Bromination

Direct bromination of 4-(tert-butyl)pyridine requires highly reactive brominating agents and/or acidic catalysts to overcome the low nucleophilicity of the pyridine ring.

Reaction Scheme:

The regioselectivity of this reaction is a delicate balance between the directing effect of the ring nitrogen (favoring substitution at the 3- and 5-positions) and the steric hindrance of the bulky tert-butyl group.

Bromination via Pyridine N-oxide

Activation of the pyridine ring can be achieved by forming the corresponding N-oxide. The N-oxide group is strongly activating and directs electrophilic substitution to the 2- and 4-positions. Subsequent deoxygenation of the N-oxide yields the brominated pyridine.

Reaction Scheme:

This method offers a milder and often more regioselective route to 2-brominated derivatives.

Quantitative Data Summary

Currently, there is a limited amount of published quantitative data specifically for the electrophilic bromination of 4-(tert-butyl)pyridine. The following table summarizes expected outcomes based on general principles of pyridine chemistry and data from related compounds.

| Product | Bromination Method | Reagents | Typical Yield | Reference |

| 3-Bromo-4-(tert-butyl)pyridine | Direct Electrophilic Bromination | Br₂, Oleum | Moderate | General Principle |

| 3,5-Dibromo-4-(tert-butyl)pyridine | Direct Electrophilic Bromination | Excess Br₂, Oleum | Moderate to Good | General Principle |

| 2-Bromo-4-(tert-butyl)pyridine | Via N-oxide | 1. m-CPBA 2. POBr₃ | Good | General Principle |

Note: Yields are estimates and will vary depending on specific reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the synthesis of brominated 4-(tert-butyl)pyridine derivatives.

Synthesis of 3-Bromo-4-methylpyridine (Analogous Procedure)

This procedure for the bromination of 4-methylpyridine can be adapted for 4-(tert-butyl)pyridine, likely requiring optimization of reaction time and temperature.

Materials:

-

4-Methylpyridine

-

Aluminum chloride (AlCl₃)

-

Potassium bromide (KBr)

-

Bromine (Br₂)

-

Dichloromethane

-

Sodium hydroxide solution

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere at room temperature. Stir the mixture for 1 hour.

-

Heat the reaction mixture to 120°C and slowly add bromine (0.07 mol) dropwise over 1 hour.

-

Continue heating and stirring at 120°C for 26 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice with stirring.

-

Neutralize the mixture with sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and remove the solvent by steam distillation.

-

Purify the resulting oily product by column chromatography (petroleum ether:ethyl acetate = 6:1) to yield 3-bromo-4-methylpyridine.[1]

Synthesis of this compound via N-Oxide (General Procedure)

This general procedure outlines the N-oxide activation route.

Step 1: Synthesis of 4-(tert-butyl)pyridine-N-oxide

Materials:

-

4-(tert-butyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve 4-(tert-butyl)pyridine in dichloromethane.

-

Add m-CPBA portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(tert-butyl)pyridine-N-oxide.

Step 2: Bromination of 4-(tert-butyl)pyridine-N-oxide

Materials:

-

4-(tert-butyl)pyridine-N-oxide

-

Phosphorus oxybromide (POBr₃)

Procedure:

-

Heat a mixture of 4-(tert-butyl)pyridine-N-oxide and phosphorus oxybromide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction mixture with ice water.

-

Make the solution basic with a sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield crude this compound-N-oxide.

Step 3: Deoxygenation of this compound-N-oxide

Materials:

-

This compound-N-oxide

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane

Procedure:

-

Dissolve this compound-N-oxide in dichloromethane.

-

Add phosphorus trichloride dropwise at 0°C.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water and neutralize with a sodium bicarbonate solution.

-

Extract the product, dry the organic layer, and purify by chromatography to obtain this compound.

Reaction Mechanisms and Pathways

The following diagrams illustrate the proposed mechanisms for the electrophilic bromination of 4-(tert-butyl)pyridine.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-4-(tert-butyl)pyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Bromo-4-(tert-butyl)pyridine, a versatile building block in modern organic synthesis. The presence of a bromine atom at the electron-deficient 2-position of the pyridine ring, combined with the sterically influential tert-butyl group at the 4-position, imparts a unique reactivity profile that is highly valuable in the construction of complex molecular architectures. This document details its utility in a range of pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, lithiation, and Grignard reactions. This guide is intended to be a comprehensive resource, providing tabulated quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to facilitate its application in research and development.

Introduction

Halogenated pyridines are indispensable intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of a halogen atom provides a reactive handle for a multitude of chemical transformations, enabling the diversification of the pyridine core.[1] this compound has emerged as a particularly useful synthon due to its distinct combination of electronic and steric properties. The bromine atom at the 2-position readily participates in nucleophilic substitution and a variety of cross-coupling reactions.[1] Concurrently, the bulky tert-butyl group at the 4-position can influence regioselectivity and enhance solubility in organic solvents.[1] This guide will explore the key facets of this reagent's reactivity, offering practical insights for its effective utilization in synthesis.

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound is through the directed ortho-lithiation of 4-(tert-butyl)pyridine, followed by quenching with a bromine source. This approach offers high control over the position of bromination, which can be challenging to achieve through direct electrophilic bromination of the pyridine ring.[1]

Experimental Protocol: Synthesis via Directed Lithiation

This protocol details the synthesis of this compound from 4-(tert-butyl)pyridine.

Materials:

-

4-(tert-butyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-(Dimethylamino)ethanol

-

1,2-Dibromoethane or Hexabromoethane

-

Anhydrous heptane

-

Anhydrous diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Heptane

Procedure: [2]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of 2-(dimethylamino)ethanol (1.0 equivalent) in anhydrous heptane is prepared and cooled in an ice bath.

-

A solution of n-butyllithium in hexanes (2.0 equivalents) is added dropwise, maintaining the temperature below 0 °C. The mixture is stirred at this temperature for 30 minutes.

-

4-(tert-butyl)pyridine (1.0 equivalent) is then added slowly, and the reaction mixture is stirred at low temperature for 1 hour, resulting in an orange-colored solution.

-

The solution is then cooled further using an isopropanol/dry ice bath. A pre-cooled solution of a brominating agent such as 1,2-dibromoethane or hexabromoethane (1.2 equivalents) in anhydrous heptane is added slowly via cannula.

-

The resulting mixture is stirred at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of water at 0 °C.

-

The mixture is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford this compound.[2]

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(tert-butyl)pyridine | 1. n-BuLi, 2-(dimethylamino)ethanol2. CBr4 | Heptane | -78 to RT | 12 | 28 | [2] |

Reactivity in Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted pyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.

Table 2: Suzuki-Miyaura Coupling of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)

| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | 70-90 (est.) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 (est.) |

| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 75-90 (est.) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-alkyl substituted 2-amino-4-(tert-butyl)pyridines. These products are common motifs in pharmacologically active compounds.

Table 3: Buchwald-Hartwig Amination of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)

| Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 (est.) |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 70-85 (est.) |

| n-Butylamine | Pd(OAc)₂ / dppf | K₃PO₄ | t-BuOH | 100 | 24 | 75-90 (est.) |

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-alkynyl-4-(tert-butyl)pyridines through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Table 4: Sonogashira Coupling of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)

| Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 80-95 (est.) |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 16 | 75-90 (est.) |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 | 24 | 70-85 (est.) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position of this compound can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, typically under thermal conditions.

Experimental Protocol: Substitution with Sodium Methoxide

This protocol describes the synthesis of 2-methoxy-4-(tert-butyl)pyridine.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous methanol or DMF, add sodium methoxide (1.2-1.5 equivalents) portion-wise at room temperature.

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography or distillation affords 2-methoxy-4-(tert-butyl)pyridine.

Table 5: Nucleophilic Aromatic Substitution of this compound (Note: Specific examples for this substrate are limited in the literature; data for analogous 2-bromopyridines are provided as a predictive guide.)

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methoxide | NaOMe | MeOH | Reflux | 12-24 | 85-95 (est.) |

| Thiophenoxide | PhSNa | DMF | 100 | 8 | 80-90 (est.) |

| Piperidine | Piperidine | neat | 150 | 24 | 70-85 (est.) |

Organometallic Chemistry

Lithiation and Grignard Reagent Formation

This compound can be converted into its corresponding organolithium or Grignard reagent through halogen-metal exchange. These highly reactive intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups at the 2-position.

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Materials:

-

This compound

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small amount of anhydrous THF. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining solution is added at a rate to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is cooled to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature for 2-4 hours or until completion as monitored by TLC.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the corresponding secondary alcohol.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique electronic and steric properties allow for a wide range of chemical transformations at the 2-position of the pyridine ring. This guide has provided a detailed overview of its reactivity in key synthetic reactions, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and the formation of organometallic intermediates. The provided experimental protocols and tabulated data serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and strategic use of this important synthon in the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Core Reactions of 2-Bromo-4-(tert-butyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical transformations involving 2-Bromo-4-(tert-butyl)pyridine, a versatile building block in modern organic synthesis. The unique electronic and steric properties imparted by the bromine atom at the 2-position and the bulky tert-butyl group at the 4-position make this reagent a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This document details the primary reaction classes, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, providing experimental protocols and quantitative data to aid in reaction design and optimization.

Synthesis of this compound

A common method for the synthesis of this compound involves the directed ortho-metalation of 4-(tert-butyl)pyridine followed by bromination.

Experimental Protocol

In a flask under a nitrogen atmosphere, a solution of 2-(dimethylamino)ethanol (1.0 equivalent) in heptane is cooled in an ice bath. Butyllithium in hexanes (2.0 equivalents) is added slowly, and the mixture is stirred for 30 minutes. 4-(tert-butyl)pyridine (1.0 equivalent) is then added dropwise, and the resulting orange solution is stirred for 1 hour. The reaction mixture is then cooled further, and a pre-cooled solution of tetrabromomethane (1.2 equivalents) in heptane is added slowly. The reaction is stirred at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of 10-20% ethyl acetate in heptane) to yield this compound as a brown oil (yields can be modest, around 28%).[3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds.

The following data is representative of Suzuki-Miyaura reactions with analogous 2-bromopyridine substrates and should be considered as a starting point for optimization.

| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 12 | ~81[4] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | ~92[4] |

| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | ~80[5] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 12 | ~73[4] |

To a dry Schlenk flask are added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1) is then added via syringe.[6] The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4][6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.[7][8]

The following data is representative of Buchwald-Hartwig aminations with analogous 2-bromopyridine substrates and should be considered as a starting point for optimization.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | >90[9] |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | ~95[7] |

| Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80 | ~98[10] |

| Pyrrolidine | Pd(OAc)₂ (1) | dppp (1.5) | NaOtBu (1.4) | Toluene | 80 | 98[10] |

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-3.0 equiv.).[9] this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The tube is sealed and the mixture is heated with vigorous stirring to the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[9]

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Sonogashira Coupling

The Sonogashira coupling is employed to form C-C bonds between this compound and terminal alkynes, yielding 2-alkynyl-4-(tert-butyl)pyridines.[11]

The following data is representative of Sonogashira couplings with analogous bromopyridine substrates and should be considered as a starting point for optimization.

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | ~96[12] |

| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | ~91[12] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | THF | 60 | ~85[3][13] |

| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | DIPA | 70 | ~88[14] |

To a dry Schlenk flask under an argon atmosphere are added this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (5 mol%).[3] The flask is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv.) are added via syringe.[3] The mixture is stirred at room temperature for 10 minutes before the terminal alkyne (1.1 equiv.) is added dropwise. The reaction is stirred at the appropriate temperature (e.g., room temperature to 60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[3]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the bromine at the 2-position, facilitates nucleophilic aromatic substitution (SNAr) reactions.

Reactivity Principles

In SNAr reactions on halopyridines, nucleophilic attack is favored at the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[15] For this compound, direct displacement of the bromide by strong nucleophiles such as alkoxides, thiolates, and amines can occur, typically under forcing conditions (high temperatures).

Experimental Protocol (Representative)

A mixture of this compound (1.0 equiv.) and a nucleophile (e.g., sodium methoxide, 1.5 equiv.) in a suitable solvent (e.g., DMF or DMSO) is heated in a sealed tube (e.g., at 100-150 °C). The reaction is monitored by TLC or LC-MS. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.

Metal-Halogen Exchange

The bromine atom of this compound can undergo metal-halogen exchange, typically with organolithium reagents, to form a lithiated pyridine species. This intermediate can then be trapped with various electrophiles.

Reactivity Principles

The lithium-halogen exchange is a rapid equilibrium process. The use of strong alkyllithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures (typically -78 °C or lower) can efficiently generate the 2-lithio-4-(tert-butyl)pyridine intermediate.[16] This highly reactive species can then be quenched with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the 2-position.[17][18]

Experimental Protocol (Representative)

To a solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv.) is added dropwise. The mixture is stirred at this temperature for a short period (e.g., 15-30 minutes) to allow for the exchange to occur. The desired electrophile (1.2 equiv.) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[16]

Logical Relationship Diagram

Caption: Logical workflow for metal-halogen exchange and subsequent electrophilic quench.

References

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. joss.tcnj.edu [joss.tcnj.edu]

- 17. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of 2-Bromo-4-(tert-butyl)pyridine as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, pyridine derivatives hold a prominent position due to their prevalence in a wide array of pharmaceuticals and biologically active compounds. This technical guide provides an in-depth exploration of 2-Bromo-4-(tert-butyl)pyridine, a versatile chemical intermediate whose unique structural and electronic properties make it a valuable building block in drug discovery and development. This document will detail its synthesis, physical and spectral properties, and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental protocols and quantitative data.

Physicochemical and Spectral Properties

This compound is a colorless to light yellow liquid or solid with a molecular formula of C₉H₁₂BrN and a molecular weight of 214.10 g/mol .[1][2] Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂BrN | [1][3] |

| Molecular Weight | 214.10 g/mol | [1][3] |

| Boiling Point | 243.6 °C at 760 mmHg | [1][2] |

| Density | 1.293 g/cm³ | [1][2] |

| Flash Point | 101.1 °C | [2] |

| CAS Number | 50488-34-1 | [1] |

The spectral data for this compound are crucial for its identification and characterization. While experimental spectra are not always readily available in public domains, predicted data based on spectroscopic principles provide valuable insights.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the three aromatic protons and the tert-butyl group protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating tert-butyl group. |

| ¹³C NMR | Six distinct signals for the five pyridine ring carbons and the four carbons of the tert-butyl group. The carbon atom bonded to bromine is expected to have a significant downfield shift. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |

| Infrared (IR) | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the direct halogenation of 4-(tert-butyl)pyridine being a common approach.[4] However, controlling the regioselectivity to favor the 2-bromo isomer is a key challenge. An alternative method involves a directed ortho-metalation strategy.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol describes the synthesis of this compound from 4-tert-butylpyridine.

Reaction Scheme: 4-tert-butylpyridine → this compound

Materials:

-

4-tert-butylpyridine

-

2-(dimethylamino)ethanol

-

n-Butyllithium (in hexanes)

-

Bromine or a suitable bromine source (e.g., 1,2-dibromoethane)

-

Heptane

-

Ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/heptane mixture for elution

Procedure:

-

Under a nitrogen atmosphere, a solution of 2-(dimethylamino)ethanol (47.8 mmol) in heptane (200 mL) is cooled in an ice bath.

-

A solution of n-butyllithium in hexanes (96 mmol) is slowly added via syringe, and the mixture is stirred at low temperature for 30 minutes.

-

4-tert-butylpyridine (47.8 mmol) is then slowly added, and the reaction mixture is stirred for 1 hour to form an orange-colored solution.[3]

-

The solution is cooled, and a pre-cooled solution of a brominating agent (e.g., fully bromomethane, 57.3 mmol) in heptane (200 mL) is added slowly.[3]

-

The resulting mixture is stirred at low temperature for 1 hour, then allowed to warm to room temperature and stirred overnight.[3]

-

The reaction is quenched by the careful addition of water.[3]

-

The mixture is extracted twice with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

-

The residue is purified by column chromatography on silica gel using a 10-20% ethyl acetate/heptane eluent to yield this compound.[3]

Quantitative Data: A reported yield for this procedure is approximately 28%.[3] Optimization of reaction conditions may lead to higher yields.

Role as a Key Chemical Intermediate

The synthetic utility of this compound lies in the reactivity of the bromine atom at the 2-position of the pyridine ring. This bromine atom serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, making it a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][4]

The general workflow for utilizing this compound as an intermediate is depicted below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This compound readily participates in this reaction to form 2-aryl-4-(tert-butyl)pyridines, which are common scaffolds in medicinal chemistry.

Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → 2-(4-Methoxyphenyl)-4-(tert-butyl)pyridine

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/H₂O mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Seal the flask, evacuate, and backfill with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data: While specific data for this exact reaction is not readily available, similar Suzuki couplings with 2-bromo-4-methylpyridine and 4-methoxyphenylboronic acid on a related substrate have reported high yields, often in the range of 92%.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing 2-alkynyl-4-(tert-butyl)pyridines.

Reaction Scheme: this compound + Trimethylsilylacetylene → 2-((Trimethylsilyl)ethynyl)-4-(tert-butyl)pyridine

Materials:

-

This compound

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

-

Add anhydrous and degassed solvent (e.g., THF) and base (e.g., triethylamine).

-

Add trimethylsilylacetylene (1.1-1.2 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Work-up involves quenching the reaction, extraction with an organic solvent, washing, drying, and concentration.

-

The crude product is then purified by column chromatography.

Quantitative Data: Yields for Sonogashira couplings on similar bromopyridine substrates are generally good to excellent, often exceeding 70-80%.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 2-amino-4-(tert-butyl)pyridine derivatives from this compound and a primary or secondary amine.

Reaction Scheme: this compound + Morpholine → 4-(4-(tert-butyl)pyridin-2-yl)morpholine

Materials:

-

This compound

-

Morpholine

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk tube, add the palladium precursor (1-3 mol%), phosphine ligand (2-6 mol%), and base (1.4-2.0 equiv).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2-1.5 equiv).

-

Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed.

-

After cooling, the mixture is diluted with an organic solvent, washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

Quantitative Data: The Buchwald-Hartwig amination of 2-bromopyridines with various amines typically proceeds in good to excellent yields, often ranging from 60% to over 90%, depending on the specific substrates and conditions used.[5][6]

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active compounds, including kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The ability to readily functionalize the 2-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. For instance, the imidazo[4,5-b]pyridine core, a known bioisostere of purine, is found in numerous kinase inhibitors and can be synthesized from appropriately substituted 2-aminopyridines, which are accessible from this compound via Buchwald-Hartwig amination followed by further transformations.[7]

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of numerous investigational kinase inhibitors. The general strategy involves using the cross-coupling reactions described above to introduce key pharmacophoric features.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique combination of a reactive bromine handle at the 2-position and a sterically influential tert-butyl group at the 4-position allows for a wide range of controlled chemical transformations. The ability to readily participate in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions makes it an indispensable building block for the construction of complex, biologically active molecules, including potential kinase inhibitors. The detailed protocols and data presented in this guide underscore its importance and provide a practical resource for researchers and scientists in the field.

References

The Pivotal Role of 2-Bromo-4-(tert-butyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, heterocyclic compounds, particularly substituted pyridines, have emerged as privileged scaffolds due to their prevalence in a vast number of biologically active molecules. This technical guide focuses on the applications of 2-Bromo-4-(tert-butyl)pyridine, a versatile and strategically functionalized intermediate, in the field of medicinal chemistry. Its unique combination of a reactive bromine atom and a sterically influential tert-butyl group makes it a valuable starting material for the synthesis of complex molecules, most notably kinase inhibitors for the treatment of cancer and inflammatory diseases.

Core Attributes and Synthetic Versatility

This compound possesses a distinct set of chemical properties that render it an invaluable tool for medicinal chemists. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1] Concurrently, the bulky tert-butyl group at the 4-position exerts significant steric hindrance, which can influence the regioselectivity of reactions and modulate the conformational properties of the final compound, thereby impacting its interaction with biological targets.[2]

This strategic arrangement of functional groups allows for the efficient construction of complex molecular architectures through several key synthetic transformations, including:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Nucleophilic Aromatic Substitution: Allowing for the introduction of a wide range of nucleophiles.

These reactions are fundamental in the assembly of kinase inhibitors, a class of drugs that target protein kinases involved in aberrant cellular signaling pathways.

Application in the Synthesis of Kinase Inhibitors: A Case Study with a Thiazole Analog

Synthetic Strategy: Suzuki-Miyaura Coupling

The primary synthetic route to this class of inhibitors involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the reactive halogenated position. This is a crucial step for interacting with a hydrophobic region of the kinase.[3]

Table 1: Reagents for the Suzuki-Miyaura Coupling of a 2-Bromo-4-(tert-butyl) Heterocycle

| Reagent | Role | Typical Amount (equivalents) | Notes |

| 2-Amino-5-bromo-4-tert-butylthiazole | Starting Material | 1.0 | The pyridine analog would be used here. |

| (4-Fluorophenyl)boronic acid | Coupling Partner | 1.2 | Introduces the aryl moiety. |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.05 | A common palladium catalyst for this reaction. |

| Potassium Carbonate | Base | 2.0 | Activates the boronic acid. |

| 1,4-Dioxane / Water | Solvent | - | A common solvent system for Suzuki couplings. |

Biological Activity of Synthesized Analogs

The following table summarizes the in vitro activity of a series of p38 MAP Kinase α inhibitors synthesized from the thiazole analog. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the p38 MAP Kinase α enzymatic activity.[3]

Table 2: In Vitro Activity of p38 MAP Kinase α Inhibitors

| Compound ID | R Group (at 5-position) | IC50 (nM) |

| 1a | 4-Fluorophenyl | 50 |

| 1b | 4-Chlorophenyl | 75 |

| 1c | 4-Methylphenyl | 100 |

| 1d | 3-Thienyl | 120 |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations involving this compound and its analogs.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromo-4-(tert-butyl) Heterocycle with an Arylboronic Acid

This protocol details the synthesis of a representative p38 MAP Kinase inhibitor, 2-amino-5-(4-fluorophenyl)-4-tert-butylthiazole (Compound 1a), which serves as a model for the reactivity of this compound.[3]

Materials:

-

2-Amino-5-bromo-4-tert-butylthiazole (1.0 mmol)

-

(4-Fluorophenyl)boronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

-

Potassium carbonate (2.0 mmol)

-

Degassed 1,4-dioxane (10 mL)

-

Degassed water (2 mL)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add 2-amino-5-bromo-4-tert-butylthiazole, (4-fluorophenyl)boronic acid, and tetrakis(triphenylphosphine)palladium(0).

-

Add potassium carbonate to the flask.

-